molecular formula C22H24Cl2N2O4S B11596093 Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B11596093
M. Wt: 483.4 g/mol
InChI Key: JADVNYREAUHNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials might include cyclohexyl isocyanate, 2,4-dichlorobenzoyl chloride, and ethyl 4-methylthiophene-3-carboxylate. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Possible use in drug development and medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. It might involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(cyclohexylcarbamoyl)-2-(benzamido)-4-methylthiophene-3-carboxylate
  • Ethyl 5-(carbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
  • Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-thiophene-3-carboxylate

Uniqueness

Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H24Cl2N2O4S

Molecular Weight

483.4 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H24Cl2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-14-7-5-4-6-8-14)31-21(17)26-19(27)15-10-9-13(23)11-16(15)24/h9-11,14H,3-8H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

JADVNYREAUHNIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.